

4-Fluoro-2-methoxybenzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoro-2-methoxybenzoic acid**

Cat. No.: **B1304787**

[Get Quote](#)

An In-Depth Technical Guide to the Melting Point of **4-Fluoro-2-methoxybenzoic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of **4-Fluoro-2-methoxybenzoic acid** (CAS No. 395-82-4), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data point to explore the critical aspects of melting point determination, the factors influencing its value, and the advanced analytical techniques required for a thorough characterization of this compound's solid-state properties.

Introduction to 4-Fluoro-2-methoxybenzoic Acid

4-Fluoro-2-methoxybenzoic acid, also known as 4-Fluoro-o-anisic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid framework, makes it a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of its physical properties is paramount for ensuring reproducibility, purity, and performance in downstream applications.

Physicochemical Properties and Melting Point Data

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity. For **4-Fluoro-2-methoxybenzoic acid**, several values have been reported, which underscores the importance of standardized analytical procedures.

Property	Value	Source(s)
CAS Number	395-82-4	[1]
Molecular Formula	C ₈ H ₇ FO ₃	[1] [2]
Molecular Weight	170.14 g/mol	[1] [2]
Appearance	White to off-white powder or crystal	[1] [2]
Melting Point	135.0 to 139.0 °C	
Melting Point	137 °C	
Melting Point	134 °C	[2]
Melting Point	134°C to 136°C	[3]

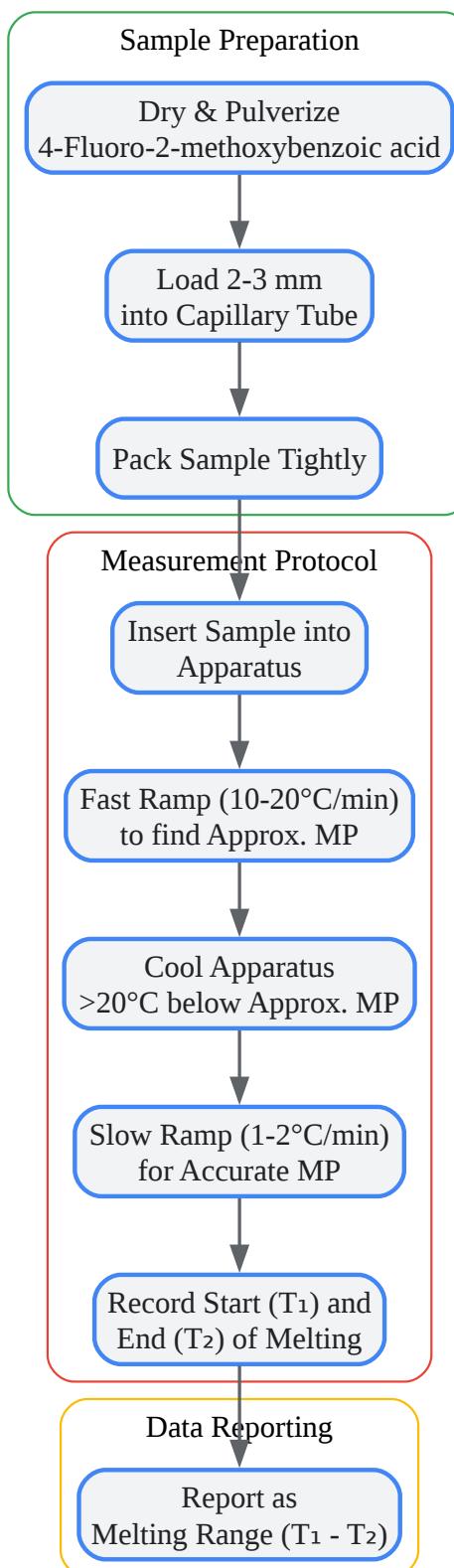
The observed variation in the melting point can be attributed to differences in sample purity, the specific analytical method employed, and potential polymorphic forms.

The Significance of Melting Point in Compound Characterization

The melting point is more than a physical constant; it is a critical quality attribute.

- **Indicator of Purity:** A pure crystalline solid typically exhibits a sharp and narrow melting range, often less than 2°C.[\[4\]](#) The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[\[4\]](#)[\[5\]](#) This phenomenon, known as melting point depression, is a foundational principle in chemistry for assessing purity.
- **Compound Identification:** While not definitive on its own, comparing an experimentally determined melting point to a literature value is a preliminary step in compound identification. The mixed melting point technique, where a sample is mixed with a known standard, can provide strong evidence of identity.[\[6\]](#)[\[7\]](#) If the mixture's melting point is undepressed, the two compounds are likely identical.[\[7\]](#)

Standard Protocol for Melting Point Determination (Capillary Method)


Accurate determination requires a meticulous and standardized approach. The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is a common and reliable technique.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the **4-Fluoro-2-methoxybenzoic acid** sample is completely dry and finely powdered. Crushing the sample on a watch glass ensures uniform heat transfer.
 - Load a small amount (2-3 mm height) of the powdered sample into a capillary tube sealed at one end.^{[4][6]} Tap the tube gently to pack the sample tightly at the bottom.^[8]
- Instrument Setup:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the instrument to a rapid heating rate (e.g., 10-20°C per minute) to perform a preliminary "fast run."^{[4][8]} This provides an approximate melting range. Note the temperature at which the sample melts.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.^[4]
- Accurate Measurement:
 - Insert a fresh sample into the cooled apparatus. Never re-melt a sample.^{[4][5]}
 - Heat the sample to a temperature approximately 20°C below the estimated melting point.
 - Decrease the heating rate to 1-2°C per minute.^{[6][8]} A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.^[6]
 - Record the temperature at which the first droplet of liquid appears (T_1).

- Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$.

Experimental Workflow: Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination using the capillary method.

Advanced Thermal Analysis: A Deeper Investigation

For drug development professionals, understanding the complete solid-state behavior is crucial. This requires moving beyond simple melting point measurement to more sophisticated techniques that can elucidate thermodynamic properties and identify different crystalline forms.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [9][10][11]

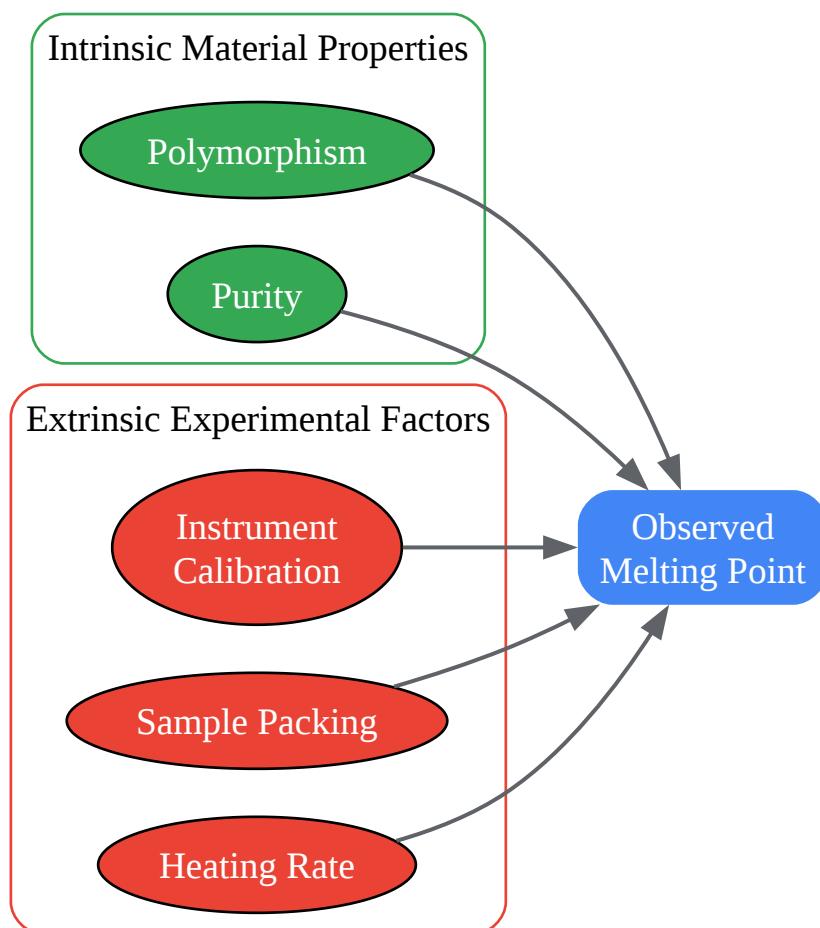
- **Principle of Operation:** As the sample undergoes a thermal transition, such as melting, it will absorb more energy than the inert reference. This difference in heat flow is detected and plotted, generating a thermogram.[10][11]
- **Data Provided:**
 - Melting Point (T_m): DSC provides a highly precise measurement, often reported as the onset temperature or the peak temperature of the endothermic melting event.
 - Enthalpy of Fusion (ΔH): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample. This value is related to the degree of crystallinity.[11]
- **High-Level Protocol:**
 - A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9]
 - An empty, sealed pan is used as a reference.[9]
 - Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[9][10]
 - The resulting thermogram is analyzed to determine the melting point and enthalpy of fusion.

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. [12][13][14] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have different:

- Melting points
- Solubilities and dissolution rates (affecting bioavailability)[13]
- Stability and shelf-life[13][14]

Since different polymorphs may have distinct melting points, an unexpected melting point for **4-Fluoro-2-methoxybenzoic acid** could indicate the presence of a different, or a mixture of, polymorphic forms.


Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating polymorphs.[12][13][15]

- Principle of Operation: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern.[13]
- Data Provided: Each crystalline form produces a characteristic "fingerprint" diffraction pattern.[15] By comparing the experimental pattern of a sample to reference patterns, one can unambiguously identify the polymorphic form present.[12][13] PXRD is crucial for quality control, ensuring batch-to-batch consistency of the solid form.[13]

Key Factors Influencing the Measured Melting Point

The final reported melting point is a function of both the intrinsic properties of the material and the extrinsic conditions of the experiment. Understanding these factors is key to interpreting results correctly.

[Click to download full resolution via product page](#)

Caption: Factors influencing the experimental melting point measurement.

Conclusion

The melting point of **4-Fluoro-2-methoxybenzoic acid**, while nominally in the range of 134-139°C, is a complex property that demands rigorous analytical control. For researchers and drug development professionals, it serves as a critical first pass for purity assessment and identity confirmation. However, a comprehensive understanding requires the integration of advanced techniques like Differential Scanning Calorimetry and Powder X-Ray Diffraction to characterize the compound's thermodynamic properties and unambiguously determine its solid-state form. This multi-faceted approach ensures the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 2. 4-Fluoro-2-methoxybenzoic acid CAS#: 395-82-4 [amp.chemicalbook.com]
- 3. 4-Fluoro-2-methoxybenzoic acid, 99%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. torontech.com [torontech.com]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rigaku.com [resources.rigaku.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Fluoro-2-methoxybenzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304787#4-fluoro-2-methoxybenzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com